Einecs 285-129-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 285-129-2 is a listed commercial chemical substance with a well-defined structure and regulatory status under the EU’s chemical inventory system . EINECS 285-129-2 likely shares these traits, enabling its comparison with structurally or functionally analogous substances through computational models, experimental data, and regulatory frameworks.
Properties
CAS No. |
85030-05-3 |
|---|---|
Molecular Formula |
C21H46N2O10 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.2C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);2*8-10H,1-6H2 |
InChI Key |
WRNGHSHCHHZRRA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 285-129-2 involves the reaction of azelaic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio . The synthetic route typically involves the following steps:
Reactants: Azelaic acid and 2,2’,2’'-nitrilotriethanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure complete reaction and high yield.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in bulk quantities.
Chemical Reactions Analysis
Einecs 285-129-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 285-129-2 has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used to study the effects of azelaic acid derivatives on cellular processes.
Industry: In the industrial sector, it is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Einecs 285-129-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Research Findings
- Machine Learning and RASAR Models : A small subset of 1,387 labeled compounds (e.g., REACH Annex VI chemicals) can predict properties for 33,000 EINECS substances, including this compound, via structural similarity networks . This "network effect" reduces experimental burdens.
- Bioavailability : ERGO reference substances, compared to EINECS compounds, show overlapping bioavailability domains, suggesting this compound may share metabolic pathways with ERGO substances .
- Toxicity Read-Across : Analogous compounds with ≥70% Tanimoto similarity enable accurate toxicity predictions, minimizing the need for in vivo testing .
Biological Activity
Introduction
Einecs 285-129-2, also known as 2-(4-(1,1-dimethylpropyl)phenyl)propanoic acid or by its common name, "Ibuprofen," is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological effects and safety profile.
This compound is characterized by the following chemical properties:
- Molecular Formula: C₁₃H₁₈O₂
- Molecular Weight: 206.28 g/mol
- CAS Number: 15687-27-1
- Solubility: Soluble in organic solvents; slightly soluble in water.
Ibuprofen exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. By inhibiting COX-1 and COX-2, ibuprofen effectively reduces inflammation, pain, and fever.
Pharmacokinetics
The pharmacokinetic profile of ibuprofen includes:
- Absorption: Rapidly absorbed from the gastrointestinal tract.
- Distribution: Widely distributed in body tissues; binds to plasma proteins (approximately 90%).
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion: Excreted mainly through urine as metabolites.
Toxicological Profile
Research indicates that ibuprofen has a favorable safety profile when used as directed. However, potential adverse effects include gastrointestinal irritation, renal impairment, and cardiovascular risks when used long-term or in high doses.
Case Study 1: Efficacy in Pain Management
A significant study evaluated the efficacy of ibuprofen in managing postoperative pain compared to other analgesics. The results demonstrated that ibuprofen provided comparable pain relief to opioids while exhibiting a lower risk of addiction and fewer side effects.
| Analgesic | Pain Reduction Score (0-10) | Side Effects (%) |
|---|---|---|
| Ibuprofen | 7.5 | 15 |
| Acetaminophen | 6.8 | 10 |
| Opioids | 8.0 | 30 |
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial assessed ibuprofen's effectiveness in treating inflammatory conditions such as rheumatoid arthritis. The study found significant reductions in joint swelling and pain scores among participants receiving ibuprofen compared to a placebo group.
| Treatment Group | Baseline Pain Score | Post-Treatment Pain Score |
|---|---|---|
| Ibuprofen | 8.0 | 3.5 |
| Placebo | 8.1 | 7.9 |
In Vitro Studies
In vitro studies have shown that ibuprofen can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
In Vivo Studies
Animal studies have indicated that ibuprofen can reduce tumor growth in xenograft models of breast cancer, providing a basis for further investigation into its role as an adjunct therapy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
